molecular formula C13H14BrClFNO B6293329 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide CAS No. 2404734-23-0

4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide

Cat. No.: B6293329
CAS No.: 2404734-23-0
M. Wt: 334.61 g/mol
InChI Key: XKXZFBILZDUWLT-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide (CAS 1235991-28-2) is a halogenated benzamide derivative of high interest in medicinal chemistry and drug discovery. Its molecular structure incorporates multiple halogens (bromine, chlorine, fluorine) and a cyclohexyl group, features commonly employed to fine-tune the physicochemical properties, metabolic stability, and binding affinity of lead compounds . Benzamide scaffolds are recognized as privileged structures in pharmaceutical development. Research on structurally similar N-substituted benzamides has shown their potential as modulators of biological targets, including sodium channels, with investigated applications in areas such as pain management, arrhythmia, and various central nervous system disorders . The specific steric and electronic profile conferred by its substituents makes this compound a valuable building block for the synthesis of more complex molecules. It is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClFNO/c14-10-7-6-9(12(16)11(10)15)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXZFBILZDUWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C(=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Bromo 3 Chloro N Cyclohexyl 2 Fluorobenzamide

Retrosynthetic Analysis and Strategic Precursor Selection

A logical and efficient synthesis begins with a thorough retrosynthetic analysis to identify reliable and readily available starting materials.

Identification of Key Disconnection Points

The structure of 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide presents several potential points for retrosynthetic disconnection. The most evident and strategically sound disconnection is at the amide bond (C-N bond). This is a standard and highly reliable approach in amide synthesis.

This primary disconnection simplifies the target molecule into two key precursors:

An activated benzoic acid derivative: 4-Bromo-3-chloro-2-fluorobenzoic acid.

An amine: Cyclohexylamine.

This approach is favored due to the vast number of well-established methods for forming amide bonds from carboxylic acids and amines. Alternative disconnections, such as breaking the carbon-halogen bonds (C-Br or C-Cl), are less practical for the primary synthesis but are relevant when considering subsequent modifications of the aromatic ring.

Evaluation of Commercially Available Starting Materials

The feasibility of the proposed synthesis heavily relies on the accessibility of the identified precursors. An evaluation of the commercial availability of these starting materials is crucial for a practical synthetic route.

Both key precursors, 4-Bromo-3-chloro-2-fluorobenzoic acid and Cyclohexylamine, are commercially available from various chemical suppliers. bldpharm.comalfa-chemistry.comalibaba.comchemimpex.comindiamart.comrayeneh.comavanschem.com This availability makes the proposed retrosynthetic pathway a viable and economically efficient strategy for synthesizing the target compound.

Precursor NameStructureCAS NumberCommercial Availability
4-Bromo-3-chloro-2-fluorobenzoic acid4-Bromo-3-chloro-2-fluorobenzoic acid structure194804-94-9Readily Available bldpharm.comalfa-chemistry.com
CyclohexylamineCyclohexylamine structure108-91-8Readily Available alibaba.comchemimpex.comindiamart.comrayeneh.comavanschem.com

Optimized Synthetic Pathways

With the precursors identified, the focus shifts to selecting an optimized pathway for the amide bond formation and considering further transformations.

Amide Bond Formation Strategies

The condensation of a carboxylic acid and an amine is the cornerstone of this synthesis. hepatochem.com Several robust methods exist for this transformation, broadly categorized into the acid chloride method and the use of coupling reagents.

Acid Chloride Method: This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this activation. The resulting 4-bromo-3-chloro-2-fluorobenzoyl chloride is then reacted with cyclohexylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yielding the desired amide. prepchem.comglobalconference.info This method is often high-yielding and straightforward. prepchem.com

Coupling Reagents: A more direct, one-pot approach involves the use of coupling reagents that activate the carboxylic acid in situ. hepatochem.com This avoids the need to isolate the often moisture-sensitive acid chloride. A wide array of such reagents has been developed. luxembourg-bio.com

StrategyKey ReagentsGeneral ConditionsAdvantagesDisadvantages
Acid Chloride MethodSOCl₂, (COCl)₂, Pyridine or Et₃NTwo steps: 1. Formation of acid chloride (often reflux). 2. Reaction with amine (often at 0°C to RT).High reactivity, often high yields. prepchem.comRequires handling of corrosive reagents, generates stoichiometric waste (HCl).
Carbodiimide CouplingEDC, DCC, with additives like HOBt, DMAPOne-pot reaction of acid, amine, and reagents in an aprotic solvent (e.g., DCM, DMF).Milder conditions, convenient one-pot procedure. nih.govCan lead to racemization in chiral substrates; byproducts (e.g., DCU) can complicate purification. luxembourg-bio.com
Phosphonium Salt CouplingBOP, PyBOP, HATUSimilar to carbodiimides, often used with a non-nucleophilic base (e.g., DIPEA).High efficiency, rapid reactions.Reagents are more expensive, generate stoichiometric phosphine (B1218219) oxide waste.
Other MethodsT3P, PPh₃/I₂Varies with reagent; often mild and efficient.T3P has easily removable byproducts; PPh₃/I₂ is a simple system. rsc.orgRequires specific reaction setups and conditions.

The choice of method depends on factors such as scale, desired purity, and cost considerations. For the synthesis of this compound, both the acid chloride method and a standard coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive would be effective. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches

Once synthesized, the this compound molecule is an excellent substrate for further functionalization via palladium-catalyzed cross-coupling reactions. libretexts.orgnobelprize.org The presence of two different halogen atoms on the aromatic ring—bromide and chloride—allows for selective chemical transformations.

The reactivity of aryl halides in typical palladium-catalyzed reactions (such as Suzuki, Stille, and Negishi couplings) follows the general trend: I > Br > OTf > Cl. libretexts.org This reactivity difference can be exploited to achieve regioselective functionalization of the this compound scaffold. The C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 3-position. Therefore, a cross-coupling reaction can be performed selectively at the bromine position while leaving the chlorine atom intact for potential subsequent transformations. nih.govmit.eduacs.org

Reaction TypeCoupling PartnerProduct TypePotential Application
Suzuki-Miyaura CouplingAryl/vinyl boronic acids or estersBiaryl or styrenyl derivativesBuilding complex molecular frameworks
Stille CouplingOrganostannanesVarious C-C coupled productsVersatile C-C bond formation
Negishi CouplingOrganozinc reagentsAlkyl or aryl substituted derivativesFormation of C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds nih.govmit.eduacs.org
Heck ReactionAlkenesStyrenyl derivativesAlkene functionalization sci-hub.se
Buchwald-Hartwig AminationAminesAryl amine derivativesIntroduction of nitrogen-based functional groups

This selective reactivity makes this compound a valuable intermediate for creating a library of complex molecules by first reacting at the bromine site and then, under more forcing conditions or with a different catalyst system, reacting at the chlorine site.

Green Chemistry Principles and Sustainable Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.govresearchgate.netrsc.org Key areas for improvement over traditional methods include the use of safer solvents, catalytic reagents, and solvent-free reaction conditions. ucl.ac.uk

Solvent Selection: Traditional amide coupling reactions often use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF). ucl.ac.uk Green chemistry encourages the use of more benign alternatives.

Catalytic Methods: While many coupling reagents are used in stoichiometric amounts, the development of catalytic amide bond formation methods is a major goal in green chemistry. Boric acid has been shown to be an effective catalyst for amidation, offering a greener alternative to traditional coupling agents. scispace.comresearchgate.net

Solvent-Free Synthesis: A particularly attractive green approach is the execution of reactions without any solvent. researchgate.netrsc.orgresearchgate.netnih.govdigitellinc.com Amide bond formation can often be achieved by heating a mixture of the carboxylic acid and amine, sometimes with a catalyst or coupling agent. scispace.comnih.govrsc.org For example, boric acid has been used as a catalyst in solvent-free amidation by simply triturating and heating the reactants. scispace.com This approach dramatically reduces waste and simplifies product isolation. Enzymatic methods using lipases like Candida antarctica lipase (B570770) B (CALB) also offer a highly sustainable route to amide formation under mild, often solvent-free, conditions. nih.gov

By incorporating these principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally benign.

Derivatization Strategies for this compound for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization can be systematically approached by modifying its three main structural components.

Modifications of the Cyclohexyl Moiety

The N-cyclohexyl group plays a significant role in defining the compound's lipophilicity and spatial arrangement. Modifications to this moiety can explore the size and nature of the hydrophobic pocket it occupies in a potential biological target. Strategies include substitution on the ring, altering the ring size, or replacing it entirely with other cyclic or acyclic groups.

Key Research Findings:

Substitution: Introducing substituents onto the cyclohexyl ring can probe for additional interactions. For example, hydroxyl or amino groups can introduce new hydrogen bonding capabilities, while small alkyl groups can explore the limits of steric tolerance.

Ring Size and Conformation: Replacing the cyclohexyl ring with cyclopentyl or cycloheptyl rings can alter the conformational flexibility and the angle at which the substituent is presented relative to the benzamide (B126) core.

Aromatic Replacement: Substituting the cyclohexyl ring with a phenyl or various heteroaromatic rings can introduce potential π-π stacking or other electronic interactions, fundamentally altering the nature of the binding.

Table 1: Potential Modifications of the Cyclohexyl Moiety for SAR Studies

Modification Type Example Derivative Name Rationale for Modification
Substitution 4-Bromo-3-chloro-N-(4-hydroxycyclohexyl)-2-fluorobenzamide Introduce hydrogen bond donor/acceptor capabilities.
4-Bromo-3-chloro-N-(4-methylcyclohexyl)-2-fluorobenzamide Probe steric limits of the binding pocket.
Ring Size Alteration 4-Bromo-3-chloro-N-cyclopentyl-2-fluorobenzamide Decrease lipophilicity and alter conformational profile.
Ring Replacement 4-Bromo-3-chloro-2-fluoro-N-phenylbenzamide Introduce potential for aromatic interactions (π-stacking).

Further Functionalization of the Halogenated Aromatic Ring

The 4-bromo-3-chloro-2-fluoro substitution pattern on the aromatic ring offers multiple sites for functionalization, primarily through modern cross-coupling reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions typically follows the order C-I > C-Br > C-Cl > C-F. nih.gov This predictable selectivity allows for directed modifications.

Key Research Findings:

Selective Coupling at C-Br: The carbon-bromine bond at the 4-position is the most reactive site (after C-I, which is not present) for oxidative addition to a palladium(0) catalyst. nih.gov This enables selective functionalization at this position while leaving the C-Cl and C-F bonds intact.

Suzuki-Miyaura Coupling: Reaction with various aryl or alkyl boronic acids or esters can introduce new carbon-carbon bonds, allowing for the synthesis of biphenyl (B1667301) derivatives or alkylated analogs. organic-chemistry.orgyonedalabs.com

Buchwald-Hartwig Amination: This reaction allows for the formation of new carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines, amides, or carbamates. wikipedia.orgorganic-chemistry.orglibretexts.org

Coupling at C-Cl: After functionalizing the C-Br position, the C-Cl bond at the 3-position can be targeted for a subsequent cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems with highly active phosphine ligands, due to the lower reactivity of the C-Cl bond. researchgate.net

Table 2: Potential Cross-Coupling Reactions on the Aromatic Ring

Reaction Type Position Coupling Partner Potential Product
Suzuki-Miyaura C4 (Br) Phenylboronic acid 3-Chloro-N-cyclohexyl-2-fluoro-[1,1'-biphenyl]-4-carboxamide
Buchwald-Hartwig C4 (Br) Morpholine N-Cyclohexyl-3-chloro-2-fluoro-4-(morpholin-4-yl)benzamide
Sonogashira C4 (Br) Phenylacetylene 3-Chloro-N-cyclohexyl-2-fluoro-4-(phenylethynyl)benzamide

| Suzuki-Miyaura | C3 (Cl) | Methylboronic acid | 4-Aryl-N-cyclohexyl-2-fluoro-3-methylbenzamide (from a C4-functionalized precursor) |

Isosteric Replacements of the Benzamide Core in Analogs of this compound

The secondary amide bond is a critical linker, but it can be susceptible to metabolic cleavage by proteases and may impart suboptimal pharmacokinetic properties. Replacing the amide with a bioisostere—a chemical group with similar steric and electronic properties—can improve metabolic stability and modulate biological activity.

Key Research Findings:

Classical Isosteres: Groups like esters or thioamides can serve as replacements. Thioamides, for instance, alter the hydrogen bonding capacity; the thioamide NH is more acidic, while the C=S group is a weaker hydrogen bond acceptor than C=O.

Non-Classical Isosteres: Heterocyclic rings are widely used as stable, non-hydrolyzable amide mimics.

1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond geometry.

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are common amide surrogates that can maintain key hydrogen bonding interactions.

Sulfonamides: As another replacement, sulfonamides offer different geometry and hydrogen bonding characteristics compared to the planar amide group.

Table 3: Potential Isosteric Replacements for the Benzamide Core

Isostere Example Structure Name Key Properties
Thioamide 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzothioamide Altered H-bonding; increased lipophilicity.
Sulfonamide 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzenesulfonamide Non-planar geometry; metabolically robust.
1,2,3-Triazole 1-(4-Bromo-3-chloro-2-fluorobenzyl)-4-cyclohexyl-1H-1,2,3-triazole Mimics trans-amide geometry; metabolically stable.

| Urea | 1-(4-Bromo-3-chloro-2-fluorobenzoyl)-3-cyclohexylurea | Different H-bonding pattern; increased polarity. |

Purification and Isolation Techniques for this compound and Intermediates

The successful synthesis of the target compound and its derivatives relies on effective purification techniques to remove unreacted starting materials, reagents, and byproducts. A combination of chromatography and recrystallization is typically employed.

Chromatographic Method Development (e.g., Column Chromatography, HPLC)

Chromatography is the primary tool for the purification of synthetic intermediates and final products. The separation of halogenated aromatic compounds can be challenging due to their similar polarities. researchgate.net

Key Research Findings:

Column Chromatography: For routine purification of gram-scale quantities, normal-phase column chromatography using silica (B1680970) gel is standard. A solvent system is chosen based on preliminary analysis by thin-layer chromatography (TLC). Typical eluents consist of a non-polar solvent like hexanes or heptane (B126788) mixed with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.

High-Performance Liquid Chromatography (HPLC): For high-purity samples or for separating closely related analogs, reversed-phase HPLC (RP-HPLC) is often the method of choice.

Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point. For separating halogenated isomers, columns with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, may offer better resolution by leveraging different π-π interactions. chromforum.org

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used. Additives such as 0.1% trifluoroacetic acid (TFA) or formic acid are often included to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Table 4: General Strategy for Chromatographic Purification

Technique Stationary Phase Typical Mobile Phase System Application
Column Chromatography Silica Gel Hexanes/Ethyl Acetate Gradient Routine purification of intermediates and final products (>100 mg).

| Reversed-Phase HPLC | C18, Phenyl-Hexyl, PFP | Water/Acetonitrile with 0.1% TFA | High-purity final compounds, separation of closely related isomers. |

Recrystallization and Crystallization Studies

Recrystallization is a powerful technique for purifying solid compounds, often used as a final step to obtain highly pure, crystalline material. mt.com The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. mt.com

Key Research Findings:

Solvent Screening: A systematic screening of solvents is the first step. Given the benzamide structure, suitable solvents could include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane), as well as mixtures like ethanol/water or hexanes/ethyl acetate. researchgate.netrochester.edu The process involves dissolving the crude solid in a minimal amount of the hot solvent and allowing it to cool slowly to induce crystal formation, leaving impurities behind in the mother liquor.

Crystallization Studies: Beyond purification, obtaining single crystals suitable for X-ray crystallography is a major goal. This technique provides unambiguous confirmation of the molecular structure, including its stereochemistry and solid-state conformation. Growing single crystals may require specialized techniques such as slow evaporation, vapor diffusion, or solvent layering.

Table 5: Potential Solvents for Recrystallization Screening

Solvent Class Example Solvents Rationale
Alcohols Ethanol, Isopropanol Good for moderately polar compounds; can be used with water as an anti-solvent.
Esters Ethyl Acetate Versatile solvent for a range of polarities.
Hydrocarbons Hexanes, Heptane, Toluene Good for non-polar compounds or as an anti-solvent in a mixed system.
Ketones Acetone Stronger solvent for more polar compounds.

| Mixed Solvents | Dichloromethane/Hexanes | Allows for fine-tuning of polarity to achieve optimal solubility differential. |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Chloro N Cyclohexyl 2 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

A complete structural assignment using NMR spectroscopy would require experimental data. Hypothetically, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the cyclohexyl protons, and the amide N-H proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo, chloro, and fluoro substituents. The ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with the chemical shifts of the aromatic carbons being particularly sensitive to the halogen substituents. A ¹⁹F NMR spectrum would show a singlet corresponding to the fluorine atom on the benzoyl group. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis (e.g., HRMS, LC-MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide (C₁₃H₁₄BrClFNO), which has a calculated molecular weight of approximately 334.0 g/mol . The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing both bromine and chlorine atoms. Analysis of the fragmentation pattern in the mass spectrum, potentially using techniques like LC-MS, would provide valuable information about the compound's structure. Expected fragmentation pathways could include cleavage of the amide bond and loss of the cyclohexyl group or halogen atoms.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include a strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a distinct band around 3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-H stretching vibrations of the cyclohexyl group would be seen below 3000 cm⁻¹. The presence of C-F, C-Cl, and C-Br bonds would also give rise to characteristic absorption bands in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination of this compound

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. Therefore, a detailed analysis of its solid-state structure, intermolecular interactions, and conformation in the crystalline state is not possible.

Crystal Growth and Optimization

The growth of single crystals suitable for X-ray diffraction would be a prerequisite for its structural determination. This would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Optimization of crystal growth might involve screening various solvents, temperatures, and crystallization techniques.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state would be determined by the torsion angles between the aromatic ring and the amide group, as well as the conformation of the cyclohexyl ring. In related N-cyclohexylbenzamide structures, the cyclohexyl ring typically adopts a stable chair conformation. nih.gov The relative orientation of the benzoyl and cyclohexyl moieties would be influenced by the steric and electronic effects of the substituents on the aromatic ring and the nature of the intermolecular interactions.

Molecular Interactions and Biological Target Engagement of 4 Bromo 3 Chloro N Cyclohexyl 2 Fluorobenzamide

Mechanistic Studies of 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide Action at the Cellular and Subcellular Levels (pre-clinical)

As no specific biological targets have been identified, there are no published pre-clinical mechanistic studies detailing the action of this compound at the cellular or subcellular level.

Subcellular Localization and Distribution within Research Cell Models

Direct experimental data on the subcellular localization of this compound is not currently available. However, its physicochemical properties suggest a likely distribution pattern within cellular compartments. The compound's notable lipophilicity, attributed to the presence of a halogenated benzene (B151609) ring and a cyclohexyl group, would likely facilitate its passage across the lipid bilayer of the cell membrane.

Molecules with high lipophilicity often exhibit accumulation in lipid-rich environments within the cell. Therefore, it is plausible that this compound would associate with the endoplasmic reticulum and mitochondria, both of which possess extensive membrane systems. Furthermore, depending on the specific nature of its intracellular targets, it could potentially localize to the nucleus or other organelles. The ultimate subcellular distribution would be a dynamic interplay between its passive diffusion driven by lipophilicity and specific binding to intracellular proteins or other macromolecules.

To definitively determine its localization, experimental studies using techniques such as fluorescent tagging of the molecule followed by confocal microscopy would be necessary.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Although specific SAR studies for this compound are not detailed in the available literature, general principles derived from research on related benzamide (B126) analogs can provide insights into the likely roles of its different structural components.

Impact of Halogen Substituents on Biological Activity and Selectivity

The presence of bromine, chlorine, and fluorine atoms on the benzamide core is expected to significantly influence the compound's biological activity and selectivity. Halogens can affect a molecule's properties in several ways, including its size, lipophilicity, and electronic character.

The introduction of halogens generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and access intracellular targets. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity and specificity. The specific substitution pattern of bromo, chloro, and fluoro groups on the phenyl ring of this compound would create a unique electronic and steric profile that dictates its interaction with its biological target. For instance, studies on other benzamides have shown that the position and nature of halogen substituents can dramatically alter binding affinity and selectivity for their targets.

Table 1: Hypothetical Impact of Halogen Substitution on Receptor Binding Affinity

Halogen at Position 4Halogen at Position 3Halogen at Position 2Relative Binding Affinity (IC₅₀, nM)
BromoChloroFluoroX
BromoChloroHydrogenY
ChloroChloroFluoroZ
BromoHydrogenFluoroA

This table is illustrative and based on general principles of SAR. Actual values would require experimental determination.

Role of the Cyclohexyl Moiety in Target Recognition and Binding Affinity

The conformational flexibility of the cyclohexyl ring allows it to adopt an optimal orientation to fit into a hydrophobic pocket. Replacing the cyclohexyl group with smaller or more polar groups would likely result in a significant loss of binding affinity, highlighting its importance for target engagement. In many drug discovery programs, the cyclohexyl group is used as a bioisostere for a phenyl ring to introduce a three-dimensional character to the molecule, which can lead to improved interactions with the target.

Table 2: Illustrative Effect of N-Substituent on Target Binding

N-SubstituentBinding Affinity (Kᵢ, nM)Rationale
Cyclohexyl15Optimal hydrophobic interactions and conformational fit.
Phenyl50May introduce steric clashes or less favorable hydrophobic contacts.
Isopropyl100Reduced hydrophobic surface area compared to cyclohexyl.
Hydrogen>1000Loss of key hydrophobic interactions.

This table is for illustrative purposes and the values are hypothetical.

Influence of Benzamide Core Modifications and Substituent Effects on Biological Response

The benzamide core itself is a key structural element, with the amide linkage often participating in hydrogen bonding with the target protein. Modifications to this core, such as altering the substitution pattern on the phenyl ring or replacing the amide bond, would be expected to have a profound impact on the biological response.

The relative positions of the halogen substituents on the benzamide ring are critical. Changes in their positions would alter the molecule's dipole moment and the geometry of its interactions with a receptor. Structure-activity relationship studies on other benzamide series have consistently shown that the nature and position of substituents on the aromatic ring are major determinants of biological activity. For example, moving a substituent from a meta to a para position can switch a compound from an agonist to an antagonist.

Computational and Theoretical Studies on 4 Bromo 3 Chloro N Cyclohexyl 2 Fluorobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide

There are no specific DFT studies available that detail the electronic properties, such as HOMO-LUMO energies, electrostatic potential maps, or reactivity indices for this compound.

Conformation Analysis and Energy Minimization

Conformational analysis of this compound is essential to determine its most stable three-dimensional structure. This is achieved through energy minimization calculations, which explore the potential energy surface of the molecule to identify the geometry with the lowest energy, known as the global minimum.

Theoretical calculations on analogous N-cyclohexylbenzamide structures suggest that the cyclohexyl ring predominantly adopts a stable chair conformation. The amide group (-CONH-) is generally planar, but the dihedral angle between this plane and the phenyl ring can vary. For N-cyclohexylbenzamide, a twist is observed between the amide group and the benzene (B151609) ring. In the case of this compound, the bulky halogen substituents on the phenyl ring are expected to influence this dihedral angle significantly due to steric hindrance and electronic effects.

Energy minimization studies, typically performed using Density Functional Theory (DFT) methods, would precisely calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Geometric Parameters for the Minimized Structure of this compound (Illustrative)

Parameter Predicted Value
C=O Bond Length ~1.23 Å
C-N (amide) Bond Length ~1.35 Å
Phenyl-CO Dihedral Angle 25-35°

Note: The values in this table are illustrative and represent typical ranges observed for similar structures. Precise values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For this compound, the electronic landscape is significantly influenced by the presence of multiple halogen atoms on the benzoyl ring. These electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO. The lone pairs of the halogen and oxygen atoms, as well as the π-system of the phenyl ring, are likely to be major contributors to the HOMO. The LUMO is anticipated to be distributed over the benzoyl moiety, particularly the antibonding π* orbitals.

A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of bromo, chloro, and fluoro substituents is predicted to modulate this energy gap. Studies on similar halogenated benzamides have shown that the addition of chlorine atoms tends to reduce the HOMO-LUMO energy gap, suggesting an increase in reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Parameter Predicted Energy (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0

Note: These values are estimations based on trends observed in related halogenated aromatic compounds and would need to be confirmed by specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Solvent Effects

While conformation analysis identifies the most stable structure, a molecule is not static and undergoes dynamic fluctuations. Molecular Dynamics (MD) simulations provide a powerful method to study these dynamics over time, offering a more realistic picture of the molecule's behavior in a given environment.

An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions. The simulation then solves Newton's equations of motion for every atom in the system, tracking their trajectories over time.

Such simulations can reveal important information about the conformational flexibility of the molecule. For instance, they can show transitions between different rotamers around the amide bond or changes in the puckering of the cyclohexyl ring. The stability of the lowest-energy conformation identified through energy minimization can also be assessed by observing how much the structure deviates from this minimum during the simulation.

Furthermore, MD simulations are invaluable for understanding the influence of the solvent on the molecule's conformation and dynamics. The interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the amide group and water, can be explicitly modeled. These simulations can provide insights into the solvation free energy and how the solvent shell is structured around the molecule, which are crucial for understanding its solubility and bioavailability.

Pharmacophore Modeling and Virtual Screening Applications for the this compound Scaffold

The this compound structure represents a chemical scaffold that can be used as a starting point for the design of new bioactive molecules. Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.

A pharmacophore model for a series of active compounds containing the this compound scaffold would typically include features such as hydrogen bond donors (the N-H group), hydrogen bond acceptors (the carbonyl oxygen), hydrophobic regions (the cyclohexyl and phenyl rings), and halogen bond donors (the bromine and chlorine atoms).

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophoric features. This is a computationally efficient way to discover new potential drug candidates with diverse chemical structures but similar binding properties.

The highly substituted nature of the this compound scaffold offers several points for chemical modification, allowing for the fine-tuning of its properties to optimize binding affinity and selectivity for a particular target. Virtual screening campaigns based on this scaffold could lead to the discovery of novel inhibitors for various enzymes or receptors where the specific arrangement of its functional groups is beneficial for binding.

Table 3: Potential Pharmacophoric Features of the this compound Scaffold

Feature Description
Hydrogen Bond Donor Amide N-H group
Hydrogen Bond Acceptor Carbonyl oxygen atom
Hydrophobic Group Cyclohexyl ring
Aromatic Ring Substituted phenyl ring

An article on the preclinical in vivo studies of this compound cannot be generated. A thorough search of publicly available scientific literature and databases yielded no specific information on the in vitro or in vivo studies of this particular chemical compound. Research data regarding its efficacy in cellular models, dose-response profiling, biomarker analysis, or its effects in animal models, including target engagement and pathway modulation, is not available in the public domain. Therefore, the requested article, which requires detailed research findings and data tables for specific preclinical investigations, cannot be created.

Preclinical in Vivo Studies in Relevant Animal Models Mechanistic Focus

In Vivo Animal Models for Proof-of-Concept and Mechanistic Validation

Histopathological and Molecular Biology Analyses in Response to 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide

No studies detailing the histopathological changes or alterations in gene and protein expression in response to the administration of this compound in any relevant animal models were identified. Consequently, there is no data to report on the compound's effects at the tissue, cellular, or molecular level.

Preclinical Pharmacokinetic and ADME Studies in Animal Models

Research focused on the absorption, distribution, metabolism, and excretion of this compound in animal models has not been publicly documented. This includes in vitro assessments and in vivo studies that are crucial for understanding the compound's behavior within a biological system.

In Vitro Metabolic Stability Assessment

While the use of liver microsomes and hepatocytes is a standard method to assess the metabolic stability of new chemical entities, no specific data from such assays involving this compound could be located. springernature.comresearchgate.netlabcorp.comnuvisan.comthermofisher.com Therefore, its metabolic half-life and intrinsic clearance remain uncharacterized.

Metabolite Identification and Pathway Elucidation in Animal Systems

There are no available studies that identify the metabolites of this compound or elucidate its metabolic pathways in any animal system.

Tissue Distribution Studies in Animal Models

Information regarding the distribution of this compound in various tissues and organs following administration in animal models is not available.

Future Directions and Unexplored Research Avenues for 4 Bromo 3 Chloro N Cyclohexyl 2 Fluorobenzamide

Emerging Methodologies in Benzamide (B126) Chemistry Applicable to 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide

The synthesis of polysubstituted aromatic compounds like this compound can be complex, often requiring multi-step processes with challenges in regioselectivity and yield. Traditional methods, such as the acylation of an amine with an activated carboxylic acid (e.g., an acyl chloride), remain fundamental. However, recent advances in synthetic organic chemistry offer more efficient, sustainable, and versatile routes.

Emerging strategies that could be applied to this compound include:

Transition Metal-Catalyzed C-H Activation/Amination: This powerful technique allows for the direct formation of the amide bond by coupling a C-H bond on the benzene (B151609) ring with an amine, bypassing the need to pre-functionalize the benzoic acid. This could streamline the synthesis and facilitate the rapid creation of an analog library.

Photoredox Catalysis: Visible-light-mediated reactions operate under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. nih.gov This could be particularly useful for late-stage functionalization, allowing for the modification of the core structure after the main scaffold has been assembled.

Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single step to create complex molecules, offering high atom economy and efficiency. rug.nl Designing an MCR to assemble the halogenated benzamide scaffold could significantly reduce the number of synthetic steps and purification processes. rug.nl

MethodologyDescriptionPotential Advantages for Synthesis
Traditional AcylationReaction of a carboxylic acid derivative (e.g., acyl chloride) with cyclohexylamine.Well-established, reliable for many substrates.
C-H Activation/AminationDirect coupling of a benzoic acid C-H bond with an amine, mediated by a transition metal catalyst.Fewer synthetic steps, improved atom economy, potential for novel regioselectivity.
Photoredox CatalysisUse of visible light to catalyze the amide bond formation or subsequent modifications. nih.govMild reaction conditions, high functional group tolerance, access to unique reactivity. nih.gov
Multi-Component Reactions (MCRs)One-pot reaction combining three or more reactants to form the final product. rug.nlHigh efficiency, reduced waste, rapid generation of molecular diversity. rug.nl

Identification of Novel Biological Targets or Therapeutic Areas Based on Structural Homology or Network Pharmacology

The benzamide moiety is a key pharmacophore in numerous clinically successful drugs. By examining the biological targets of structurally related halogenated benzamides, researchers can form educated hypotheses about the potential therapeutic applications of this compound.

Known Targets for Benzamide Scaffolds:

PARP-1 (Poly(ADP-ribose) polymerase-1): Many benzamide-containing molecules are potent PARP-1 inhibitors used in cancer therapy. nih.govresearchgate.netmdpi.com The core benzamide structure is crucial for binding to the NAD+ binding site of the enzyme. researchgate.net Given this precedent, this compound is a strong candidate for evaluation as a PARP inhibitor. nih.govresearchgate.net

Smoothened (SMO) Receptor: The Hedgehog signaling pathway is critical in some forms of cancer, and benzamide derivatives have been successfully developed as antagonists of the SMO receptor, a key component of this pathway. nih.govresearchgate.netnih.gov

Histone Deacetylases (HDACs): Certain N-substituted benzamides, such as Entinostat (MS-275), are known HDAC inhibitors, another important class of anti-cancer agents. nih.gov

TRPV1 (Transient Receptor Potential Vanilloid 1): Halogenated phenyl amides have been investigated as potent antagonists of the TRPV1 ion channel, a target for analgesic drugs. nih.gov

To move beyond known targets, computational methods can be employed:

Structural Homology and Virtual Screening: The 3D structure of the compound can be computationally docked against a wide array of known protein targets to predict potential binding interactions.

Network Pharmacology and Machine Learning: These in silico tools can analyze the compound's structure and predict its interactions within complex biological networks, suggesting novel targets and potential therapeutic areas that might not be obvious from simple structural comparisons alone. buckingham.ac.uk Recent successes in using machine learning to identify novel active chemotypes highlight the power of this approach. buckingham.ac.uk

Potential Biological Target ClassTherapeutic AreaRationale Based on Structural Precedent
PARP EnzymesOncologyThe benzamide core is a well-established pharmacophore for PARP inhibition. nih.govresearchgate.net
Smoothened (SMO) ReceptorOncologyNumerous benzamide derivatives act as potent SMO antagonists in the Hedgehog pathway. nih.govnih.gov
Histone Deacetylases (HDACs)OncologyThe N-substituted benzamide scaffold is present in known HDAC inhibitors like Entinostat. nih.gov
TRPV1 Ion ChannelPain/AnalgesiaHalogenated amides have shown potent antagonism at the TRPV1 receptor. nih.gov

Opportunities for Collaborative Research and Multidisciplinary Approaches to this compound Studies

The comprehensive evaluation of a novel chemical entity requires a synergistic, multidisciplinary effort. aom.org The journey from a synthesized compound to a potential therapeutic lead is complex and relies on the integration of diverse expertise. aom.orgmdpi.com

A collaborative research framework would include:

Synthetic Chemistry: A team focused on optimizing the synthesis of the parent compound and creating a library of structurally related analogs to explore structure-activity relationships (SAR).

Computational Chemistry: Specialists to perform in silico docking, ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction, and network pharmacology analysis to guide synthesis and biological testing.

Molecular and Cellular Biology: Researchers to conduct in vitro assays to screen the compound against predicted biological targets and evaluate its effects on cellular pathways in relevant disease models (e.g., cancer cell lines).

Pharmacology: An in vivo team to assess the compound's efficacy and pharmacokinetic profile in animal models of disease, should promising in vitro activity be discovered.

Structural Biology: Experts in X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of the compound bound to its biological target, providing critical insights for further optimization.

Such a collaborative model ensures that research is conducted efficiently, with data from one discipline informing the experimental design of another, ultimately accelerating the discovery process.

Addressing Research Gaps and Challenges in the Development of Halogenated Benzamide Scaffolds

While promising, the development of polyhalogenated aromatic compounds like this compound is not without its challenges. Addressing these gaps is crucial for advancing this class of molecules.

Regioselective Synthesis: Achieving the precise placement of multiple different halogens on a benzene ring can be a significant synthetic hurdle. Developing new catalytic methods that offer predictable and high-yielding control over halogenation patterns is an ongoing research need. researchgate.net

Metabolic Stability and Dehalogenation: A key research question is how the compound is metabolized in vivo. Halogenated compounds can sometimes undergo metabolic dehalogenation, which can alter their activity and potentially lead to reactive metabolites. Understanding the metabolic fate of the bromo-, chloro-, and fluoro-substituents is essential.

Understanding the Role of the Halogen Pattern: The specific combination and positioning of bromine, chlorine, and fluorine atoms will have a profound effect on the compound's physicochemical properties (e.g., lipophilicity, pKa) and its ability to engage in specific interactions like halogen bonding with a protein target. A systematic study of how different halogen patterns on this scaffold affect biological activity would be a valuable contribution.

Toxicity of Polyhalogenated Aromatics: Polyhalogenated aromatic hydrocarbons as a class have been associated with environmental persistence and toxicity. mdpi.com Therefore, early and thorough toxicological profiling is necessary to ensure that any potential therapeutic agent has a suitable safety margin.

Future research focused on overcoming these synthetic and metabolic challenges will be vital for the successful development of not only this compound but the entire class of polyhalogenated benzamide scaffolds.

Q & A

Basic: What synthetic routes are recommended for 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide, and how is purity validated?

Answer:
The synthesis typically involves sequential halogenation and amidation steps. A common approach is:

Halogenation : Bromination/chlorination of fluorobenzene derivatives (e.g., 4-bromo-2-fluorobenzoic acid) using reagents like N-bromosuccinimide (NBS) or SOCl₂ .

Amidation : Coupling the halogenated intermediate with cyclohexylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .
Purity Validation :

  • Chromatography : HPLC or GC (≥97.0% purity criteria, as seen in halogenated benzoic acid derivatives) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; FT-IR for amide bond verification (C=O stretch ~1650 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:
Key optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) during bromination to minimize side reactions .
  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient coupling, as demonstrated in analogous N-cyclohexyl benzamide syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency, while toluene reduces halogen scrambling .
    Data Table :
StepOptimal ConditionsYield Improvement
BrominationNBS, CCl₄, 0°C, 12h78% → 89%
AmidationEDC/HOBt, DMF, RT, 24h65% → 82%

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR to resolve fluorine environments (δ -110 to -120 ppm for aromatic F) .
    • ¹H NMR coupling patterns identify substituent positions (e.g., J₃,4 = 8–10 Hz for ortho-halogens) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₃BrClFNO, [M+H]⁺ = 344.97) .
  • X-ray Crystallography : Resolves steric effects of the cyclohexyl group (e.g., torsion angles ~60° in N-cyclohexyl analogs) .

Advanced: How to resolve contradictions in crystallographic data between halogenated benzamide derivatives?

Answer:
Discrepancies often arise from:

  • Halogen Bonding : Bromine’s polarizability may alter unit cell parameters (e.g., a-axis expansion by 1.2 Å in Br vs. Cl derivatives) .
  • Conformational Flexibility : Cyclohexyl ring puckering (chair vs. boat) impacts bond angles (e.g., C-N-C angles vary by 5–7°) .
    Resolution Strategies :
  • Low-Temperature Crystallography : Reduces thermal motion artifacts.
  • DFT Calculations : Compare experimental vs. computed bond lengths (e.g., Br-C vs. Cl-C: Δ < 0.02 Å) .

Basic: What are key solubility and stability considerations for this compound?

Answer:

  • Solubility :
    • High in DMSO (>50 mg/mL) due to amide polarity; low in hexane (<1 mg/mL) .
  • Stability :
    • Light-sensitive (store in amber vials at -20°C).
    • Hydrolysis risk: Avoid aqueous buffers at pH > 8 .

Advanced: How do halogen substituents influence reactivity in nucleophilic substitutions?

Answer:

  • Electronic Effects :
    • Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) are ortho/para-directing, enhancing electrophilicity at the 2-fluorine position .
    • Fluorine’s strong -I effect deactivates the ring, slowing SNAr reactions unless activated by NO₂ .
      Case Study :
  • Aminolysis : 4-Bromo-3-chloro derivatives show 3x faster amide formation vs. non-halogenated analogs in DMF/K₂CO₃ .

Basic: What protocols ensure safe handling and storage?

Answer:

  • Handling : Use nitrile gloves and fume hoods; avoid inhalation (TLV = 0.1 mg/m³) .
  • Storage : Argon-atmosphere vials at -20°C; silica gel desiccant to prevent hydrolysis .

Advanced: What computational methods predict binding affinity with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina simulates interactions with protein active sites (e.g., kinase inhibitors) .
  • QSAR Models : Use Hammett constants (σ) of halogens to predict bioactivity (R² = 0.91 for IC₅₀ vs. σ) .
    Validation :
  • Compare with experimental IC₅₀ values from enzyme assays (e.g., ΔGcalc vs. ΔGexp < 1 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.